5-((4-fluorobenzyl)oxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-((4-fluorobenzyl)oxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms, a pyran ring, and an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide typically involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.
Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl bromide and a suitable base.
Amidation: The final step involves the formation of the amide bond through a reaction between the carboxylic acid derivative of the pyran ring and 4-fluoroaniline, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.
Substitution: The fluorine atoms on the benzene rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives of the pyran ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, the compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics. Its fluorinated aromatic rings can contribute to the stability and performance of these materials.
Mechanism of Action
The mechanism of action of 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and van der Waals interactions. The pyran ring and amide group can also participate in various interactions, stabilizing the compound within the active site of the target.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-chlorobenzyl)oxy)-N-(4-chlorophenyl)-4-oxo-4H-pyran-2-carboxamide
- 5-((4-methylbenzyl)oxy)-N-(4-methylphenyl)-4-oxo-4H-pyran-2-carboxamide
- 5-((4-bromobenzyl)oxy)-N-(4-bromophenyl)-4-oxo-4H-pyran-2-carboxamide
Uniqueness
Compared to similar compounds, 5-((4-fluorobenzyl)oxy)-N-(4-fluorophenyl)-4-oxo-4H-pyran-2-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(4-fluorophenyl)-5-[(4-fluorophenyl)methoxy]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2NO4/c20-13-3-1-12(2-4-13)10-25-18-11-26-17(9-16(18)23)19(24)22-15-7-5-14(21)6-8-15/h1-9,11H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOSLXPDGVCDPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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